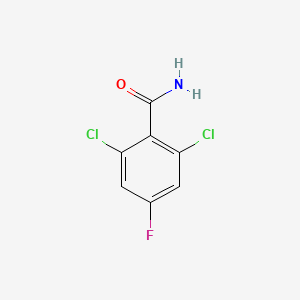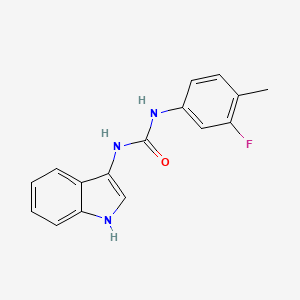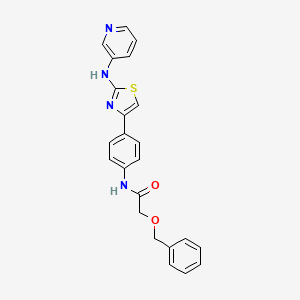
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a chemical entity that appears to be a derivative of piperidine with potential antimicrobial properties. It contains a 2-methylpyrimidin-4-yl group attached via an ether linkage to a piperidine ring, which is further linked to a phenylsulfonylpropan-1-one moiety. This structure suggests that the compound could be synthesized through a multi-step process involving the introduction of the sulfonyl group and the pyrimidinyl moiety to the piperidine core.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, with the appropriate precursors and conditions tailored to introduce the 2-methylpyrimidin-4-yl group.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit features common to piperidine derivatives, such as the potential for conformational isomerism due to the flexibility of the piperidine ring. The presence of the sulfonyl group could introduce additional electronic effects, influencing the overall reactivity of the molecule. The 2-methylpyrimidin-4-yl group could also contribute to the compound's electronic properties, potentially affecting its binding interactions with biological targets.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present. The sulfonyl group is typically a good leaving group, which could make the compound a candidate for nucleophilic substitution reactions. The ether linkage might be susceptible to cleavage under acidic conditions. The presence of the pyrimidine ring suggests potential for further substitution reactions, depending on the position of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonyl group could increase the compound's polarity, potentially affecting its solubility in polar solvents. The molecular weight and the distribution of electron density across the molecule would influence its boiling point, melting point, and other physical properties. The antimicrobial activity of related compounds suggests that this compound might also exhibit similar biological properties, which could be explored through in vitro efficacy tests against various pathogens .
科学的研究の応用
Synthesis and Spectral Analysis
Several studies have focused on the synthesis and spectral analysis of compounds related to "1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one." For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides has been explored, highlighting the conversion of organic acids into corresponding esters, hydrazides, and thiols, leading to the target compounds. These compounds were evaluated for their biological activities, including their inhibition of the butyrylcholinesterase enzyme and their ligand-binding affinities through molecular docking studies (Khalid et al., 2016).
Biological Evaluation and Antimicrobial Activity
Another significant area of research is the biological evaluation of these compounds, especially their antimicrobial activities. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and shown to exhibit moderate to potent activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This study highlights the potential of these compounds in addressing bacterial infections.
Anticancer Potential
Research on the anticancer potential of these compounds reveals their ability to inhibit the growth of human cancer cell lines. Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and quinoline derivatives were synthesized and evaluated against human breast cancer and kidney cells, showing significant anti-proliferative activities. Molecular docking studies also supported their potential as anticancer agents, with good binding affinities to target proteins (Parveen et al., 2017).
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-20-11-9-18(21-15)26-16-6-5-12-22(14-16)19(23)10-13-27(24,25)17-7-3-2-4-8-17/h2-4,7-9,11,16H,5-6,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASATXKTDZFLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2521197.png)
![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)
![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)
![3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521206.png)
![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)

![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)




![Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2521220.png)